molecular formula C9H23NO2Si B052510 O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine CAS No. 114778-46-0

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine

Cat. No.: B052510
CAS No.: 114778-46-0
M. Wt: 205.37 g/mol
InChI Key: AKKOPAYASNZOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is a chemical compound with the molecular formula C9H23NO2Si. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its ability to introduce hydroxylamine functionality into molecules, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 3-bromopropanol to form (3-bromopropoxy)-tert-butyldimethylsilane. This intermediate is then reacted with hydroxylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from reactions involving this compound include oximes, amines, and substituted hydroxylamines. These products are valuable intermediates in the synthesis of various organic compounds.

Scientific Research Applications

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine involves the nucleophilic attack of the hydroxylamine group on electrophilic centers in target molecules. This reaction can lead to the formation of oximes, amines, or other nitrogen-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • O-(tert-Butyldimethylsilyl)hydroxylamine
  • O-(Trimethylsilyl)hydroxylamine
  • O-Benzylhydroxylamine

Uniqueness

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is unique due to its ability to introduce a hydroxylamine group into molecules while maintaining the stability provided by the tert-butyldimethylsilyl group. This stability is particularly useful in synthetic chemistry, where it allows for selective reactions and the formation of complex molecules .

Properties

IUPAC Name

O-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-8-6-7-11-10/h6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKOPAYASNZOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624389
Record name O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114778-46-0
Record name O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)[Si](C)(C)OCCCON1C(=O)c2ccccc2C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNN
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-[3-(tert-butyl-dimethyl-silanyloxy)-propoxy]-isoindole-1,3-dione (26.3 g, 78.3 mmol) in dichloromethane (120 mL) was cooled to 0° C. and treated with methylhydrazine (16.1 g, 78.3 mmol). The reaction mixture was stirred for 30 min at 0° C. and filtered. The filtrate was concentrated under reduced pressure, redissolved in ether, and refrigerated (4° C.) overnight. The resultant crytalline material was removed by filtration and the filtrate was concentrated under reduced pressure to afford O-[3-(tert-butyl-dimethyl-silanyloxy)-propyl]-hydroxylamine (15.95 g, 99% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 4.69 (br s,2H), 3.74 (t, J=6.3 Hz, 2H), 3.67 (t, J=6.3 Hz, 2H), 1.78 (quintet, J=6.3 Hz, 2H), 0.88 (s, 9H), 0.00 (s, 6H); MS (APCI+)=206.1. Anal. Calcd./Found for C9H23NO2Si: C, 52.64/52.22; H, 11.29/10.94; N, 6.82/6.46.
Name
2-[3-(tert-butyl-dimethyl-silanyloxy)-propoxy]-isoindole-1,3-dione
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
16.1 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.